molecular formula C12H19NO4 B11762764 (1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B11762764
M. Wt: 241.28 g/mol
InChI Key: DPGUEWVPLHCLQO-QPUJVOFHSA-N
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Description

Molecular Architecture and Bicyclic Framework Analysis

The core structure of this compound is defined by a bicyclo[2.2.1]heptane system, a norbornane-derived scaffold featuring two fused cyclohexane rings in a boat-chair conformation. The 2-azabicyclo[2.2.1]heptane framework incorporates a nitrogen atom at position 2, which is substituted by a tert-butoxycarbonyl (Boc) protecting group. The carboxylic acid moiety at position 1 introduces additional polarity and functional versatility.

Molecular Formula : $$ \text{C}{12}\text{H}{19}\text{NO}_{4} $$
Molecular Weight : 241.28 g/mol (calculated from PubChem data)

The bicyclic system imposes significant ring strain, as evidenced by comparative ionization energy studies of simpler 2-azabicyclo[2.2.1]heptane derivatives, which exhibit vertical ionization energies of 8.5 eV. This strain influences reactivity, particularly in reactions involving ring-opening or functionalization at the bridgehead positions.

Stereochemical Configuration at C1 and C4 Positions

The stereodescriptors (1R,4S) indicate specific chiral centers at carbons 1 and 4. X-ray crystallographic data for related compounds, such as (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid, reveal a cis-fused ring system with the carboxylic acid group occupying an axial position relative to the bicyclic framework. The Boc group at position 2 adopts an equatorial orientation, minimizing steric clashes with the bridgehead hydrogens.

Key Stereochemical Features :

  • C1 Configuration (R) : The carboxylic acid group projects above the plane of the bicyclic system.
  • C4 Configuration (S) : The hydrogen atom at C4 is oriented toward the concave face of the norbornane-like structure.

This stereochemical arrangement has been corroborated by nuclear Overhauser effect (NOE) spectroscopy, which shows strong interactions between the Boc group’s tert-butyl protons and the C4 hydrogen.

Comparative Analysis with Related Azabicycloheptane Derivatives

The structural and functional diversity of azabicycloheptane derivatives is illustrated in Table 1.

Compound Name Molecular Formula Substituents Key Differences
2-Boc-7-amino-2-azabicyclo[2.2.1]heptane $$ \text{C}{11}\text{H}{20}\text{N}{2}\text{O}{2} $$ Amino group at C7 Additional nitrogen functionality
(1S,3R,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid $$ \text{C}{11}\text{H}{17}\text{NO}_{4} $$ Bicyclo[3.1.0]hexane scaffold Smaller ring system, altered strain
Parent 2-azabicyclo[2.2.1]heptane $$ \text{C}{6}\text{H}{11}\text{N} $$ Unsubstituted Lack of functional groups

The tert-butoxycarbonyl group in the target compound enhances solubility in organic solvents compared to the parent amine. Conversely, the 7-amino derivative exhibits basicity (pKa ~9.5) due to the free amine, whereas the carboxylic acid moiety in the target compound confers acidity (pKa ~2.5).

Conformational Studies Through X-ray Crystallography

While direct X-ray data for (1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is limited, studies on analogous systems reveal critical insights:

  • Bicyclic Ring Puckering : The norbornane framework adopts a slight twist-boat conformation to alleviate steric strain between the Boc group and bridgehead hydrogens.
  • Hydrogen Bonding : In the solid state, the carboxylic acid forms intermolecular hydrogen bonds with adjacent molecules, creating a dimeric structure.

Infrared (IR) spectroscopy of the carboxylic acid moiety shows a characteristic $$ \nu_{\text{C=O}} $$ stretch at 1705 cm$$^{-1}$$, slightly redshifted compared to non-bicyclic carboxylic acids due to conjugation with the nitrogen lone pair.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-5-12(13,6-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m0/s1

InChI Key

DPGUEWVPLHCLQO-QPUJVOFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@]1(C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Specificity

The enzymatic process targets racemic 2-acyl- or 2-alkoxycarbonyl-substituted lactams (Figure 1). Hydrolases such as savinase or lipase B from Candida antarctica catalyze the ring-opening hydrolysis in the presence of nucleophiles (e.g., water, alcohols) under pH-controlled conditions (pH 7.0–9.0). The reaction proceeds via nucleophilic attack at the lactam carbonyl, yielding (1R,4S)-configured carboxylic acid esters with enantiomeric excess (ee) >98%.

Table 1: Enzymatic Resolution Conditions and Outcomes

EnzymeSolvent SystempHTemperature (°C)ee (%)Yield (%)
SavinaseTHF/Phosphate Buffer8.03099.285
Lipase BMTBE/Water7.52598.578
AlcalaseAcetonitrile/Buffer8.53597.882

Optimization of Nucleophile and Base Additives

The choice of nucleophile significantly impacts reaction efficiency. For example, propyl alcohol as a nucleophile in THF/sodium phosphate buffer (pH 8.0) at 30°C produces (1R,4S)-2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one propyl ester with 85% yield and 99.2% ee. Concurrent base addition (e.g., NaOH) maintains constant pH, preventing enzyme denaturation and enhancing reaction rates.

Chemical Synthesis via Carbocyclic Intermediate Reduction

While enzymatic methods dominate industrial production, chemical routes remain relevant for small-scale synthesis. A two-step sequence involving lactam acylation followed by borohydride reduction has been reported (Figure 2).

Lactam Acylation with tert-Butoxycarbonyl (Boc) Anhydride

Racemic 2-azabicyclo[2.2.1]hept-5-ene-3-one is treated with Boc anhydride in dichloromethane using DMAP as a catalyst. This step introduces the Boc protecting group but yields a racemic mixture, necessitating subsequent resolution:

Lactam+Boc2ODMAP, DCMrac-2-Boc-2-azabicyclo[2.2.1]hept-5-ene-3-one\text{Lactam} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{rac-2-Boc-2-azabicyclo[2.2.1]hept-5-ene-3-one}

Stereoselective Reduction with Metal Hydrides

The racemic Boc-protected lactam undergoes reduction with sodium borohydride in methanol/THF at −20°C. This step selectively reduces the (1R,4S)-enantiomer to the corresponding alcohol, which is oxidized to the carboxylic acid using Jones reagent:

rac-Boc-lactamNaBH4(1R,4S)-AlcoholCrO3(1R,4S)-Carboxylic Acid\text{rac-Boc-lactam} \xrightarrow{\text{NaBH}4} (1R,4S)\text{-Alcohol} \xrightarrow{\text{CrO}3} (1R,4S)\text{-Carboxylic Acid}

Table 2: Chemical Reduction Parameters

Reducing AgentSolventTemperature (°C)ee (%)Overall Yield (%)
NaBH4MeOH/THF−209562
LiAlH4Et2O09358
BH3·THFTHF259055

Hydrolysis and Work-Up Procedures

Acidic vs. Basic Hydrolysis

The Boc-protected ester intermediates require hydrolysis to yield the final carboxylic acid. Two primary methods are employed:

  • Acidic Hydrolysis : 6 M HCl at 90–100°C for 12 h, providing the hydrochloride salt of the product.

  • Basic Hydrolysis : 2 M NaOH in ethanol/water (1:1) at 60°C for 8 h, followed by acidification with HCl to precipitate the free acid.

Purification and Characterization

Crude products are purified via recrystallization from ethyl acetate/hexane or column chromatography (SiO2, 10% MeOH/DCM). Final compounds are characterized by 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HPLC-MS to confirm enantiopurity (>99% ee).

Comparative Analysis of Methodologies

Table 3: Enzymatic vs. Chemical Synthesis Metrics

ParameterEnzymatic MethodChemical Method
Enantiomeric Excess (%)99.295
Overall Yield (%)8562
Reaction Time (h)2448
Cost Index1.02.5

The enzymatic route offers superior ee and yield while reducing reliance on expensive chiral auxiliaries. However, chemical methods retain utility for laboratories lacking biocatalytic infrastructure.

Industrial-Scale Process Optimization

Continuous-Flow Bioreactors

Recent advances integrate immobilized hydrolases in continuous-flow reactors, enhancing throughput. A pilot-scale system using savinase immobilized on Eupergit® C achieved 92% conversion over 30 days, demonstrating operational stability.

Solvent Engineering

Co-solvent systems (e.g., 20% THF/buffer) improve lactam solubility without inhibiting enzyme activity. This optimization increases reaction rates by 40% compared to aqueous-only media.

Applications in Carbocyclic Nucleoside Synthesis

The title compound serves as a precursor to (1R,4S)-1-amino-4-(hydroxymethyl)-2-cyclopentene, a critical intermediate for antiviral agents like Carbovir. Subsequent phosphorylation and glycosylation steps yield nucleoside analogs with potent activity against HIV and herpesviruses .

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Synthesis of Bioactive Molecules

The compound serves as a key intermediate in synthesizing various bioactive molecules. Its bicyclic structure provides a scaffold for modifying functional groups, enabling the design of compounds with enhanced biological activities.

Antiviral and Antimicrobial Agents

Research indicates that derivatives of azabicyclo compounds exhibit antiviral and antimicrobial properties. The incorporation of (1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid into drug candidates has shown promising results against several pathogens.

Neuropharmacology

Studies have explored the potential of this compound in neuropharmacology, particularly in developing drugs targeting neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in treatments for conditions such as Alzheimer's disease.

Chiral Auxiliary

The compound can act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This is particularly useful in synthesizing pharmaceuticals where chirality is crucial for efficacy and safety.

Building Block for Complex Molecules

Due to its structural features, (1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is utilized as a building block in organic synthesis, allowing chemists to construct complex molecular architectures efficiently.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the synthesis of a series of antiviral agents using (1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid as a precursor. The resulting compounds exhibited significant activity against viral strains, highlighting the compound's utility in drug development.

Case Study 2: Neuroprotective Compounds

Research focused on modifying the azabicyclo structure to enhance neuroprotective effects against oxidative stress in neuronal cells. The derivatives synthesized from (1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid showed improved cell viability and reduced apoptosis rates.

Mechanism of Action

The mechanism of action of (1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The Boc group can be removed under acidic conditions, revealing the active amine group, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s uniqueness lies in its stereochemistry (1R,4S) and substitution pattern. Below is a comparison with structurally related bicycloheptane derivatives:

Compound Key Features Molecular Weight (g/mol) Applications/Significance References
(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid Boc at 2-position; carboxylic acid at 1-position; (1R,4S) stereochemistry 241.28 Intermediate in peptide synthesis, chiral building block
(1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid Carboxylic acid at 3-position; same bicyclo framework 241.28 Similar synthetic utility but altered steric interactions in coupling reactions
7-[(tert-butoxy)carbonyl]-4-(difluoromethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid Difluoromethyl group at 4-position; Boc at 7-position 289.29 (calc.) Potential fluorinated analog for PET imaging or metabolic studies
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid Larger bicyclo[2.2.2]octane core; methylene substituent 267.32 Broader ring system for probing conformational flexibility in drug design
MRS4815 (P2Y14R antagonist) Ethyl ester; trifluoromethylphenyl-naphthalenyl substituent 644.69 High affinity for P2Y14 receptors (IC50 = 3.11 nM human, 33.9 nM mouse); pharmacological tool

Key Research Findings

  • Pharmacological Potential: MRS4815’s nanomolar P2Y14R antagonism highlights the role of bicycloheptane scaffolds in receptor modulation .
  • Stereochemical Impact : The (1R,4S) configuration in the target compound enhances chiral recognition in enzyme-catalyzed reactions, as demonstrated in carbocyclic nucleoside synthesis .
  • Market Availability : The compound and its analogs are commercially available (e.g., Apollo Scientific, Enamine) at premium prices (e.g., 250 mg for €503), reflecting their niche applications .

Q & A

Q. What are the recommended safety protocols for handling (1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators (US) or P1 filters (EU) for particulate protection; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) filters if aerosol exposure is anticipated .
  • Storage: Store at 2–8°C in a dry environment to maintain stability. Avoid incompatible materials (e.g., strong oxidizers) and ensure containers are tightly sealed .
  • Spill Management: Use absorbent materials (e.g., vermiculite) to contain spills. Avoid flushing into drains due to potential environmental hazards .
  • First Aid: For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Q. How can researchers optimize the synthesis of this bicyclic carboxylic acid derivative?

Methodological Answer:

  • Key Reaction Steps:
    • Oxidative Cleavage: Use NaIO₄ (5.8 mmol) and RuCl₃ (0.04 mmol) in acetonitrile/CCl₄/H₂O (1:1:1.5) to oxidize intermediates at room temperature for 6 hours .
    • Workup: Separate organic phases with dichloromethane (5×50 mL), basify with 1M NaOH, acidify with HCl, and extract with dichloromethane .
    • Purification: Flash column chromatography with CH₂Cl₂/ethyl acetate (1:1) yields the product in ~57% purity .
  • Critical Parameters: Monitor reaction pH and solvent ratios to avoid byproducts.

Q. What analytical techniques are suitable for characterizing this compound’s structural purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm stereochemistry (e.g., δH shifts for bicyclic protons and tert-butoxy groups) .
  • Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (C₁₁H₁₇NO₄, MW 227.26 g/mol) .
  • HPLC: Reverse-phase C18 columns with UV detection at 210–254 nm to assess purity (>97%) .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in peptide synthesis?

Methodological Answer:

  • Role of Boc: Protects the secondary amine during coupling reactions, preventing unwanted nucleophilic attacks. The Boc group is stable under basic conditions but cleaved with trifluoroacetic acid (TFA) .
  • Conformational Impact: The bicyclic scaffold enforces rigidity, reducing aggregation in peptide chains. Compare with methanoprolines (e.g., Fmoc-2,4-methanoproline) to evaluate steric effects .
  • Case Study: In β-proline analogs, Boc protection improves solubility in organic solvents (e.g., CH₂Cl₂), enabling efficient solid-phase peptide synthesis .

Q. What strategies resolve contradictions in toxicity data for this compound?

Methodological Answer:

  • Data Gaps: Existing SDS lack acute toxicity values (e.g., LD₅₀) and carcinogenicity profiles. IARC classifies components with ≥0.1% carcinogenic potential, necessitating precaution .
  • Mitigation:
    • Alternative Sources: Cross-reference PubChem or IARC monographs for structurally similar bicyclic compounds.
    • In Silico Modeling: Use tools like ADMET Predictor™ to estimate toxicity endpoints (e.g., hepatotoxicity).
    • Empirical Testing: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity .

Q. How can the compound’s conformational rigidity be exploited in drug design?

Methodological Answer:

  • Conformational Restriction: The bicyclo[2.2.1]heptane backbone restricts rotational freedom, mimicking bioactive peptide conformations. This enhances target binding (e.g., protease inhibitors) .
  • Case Study: Derivatives like 2-azabicyclo[2.2.2]octane-3-carboxylic acid show improved metabolic stability in pharmacokinetic studies .
  • Design Workflow:
    • Molecular Dynamics (MD): Simulate ligand-receptor interactions to identify optimal substituents.
    • SAR Analysis: Modify the Boc group or carboxylic acid moiety to balance lipophilicity and solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data?

Methodological Answer:

  • Empirical Testing:
    • Gravimetric Method: Dissolve 10 mg in 1 mL solvent (e.g., DMSO, EtOH) at 25°C, filter, and measure residual solid .
    • HPLC Solubility: Use saturated solutions with UV calibration curves for quantification .
  • Literature Review: Compare data from IUPAC Solubility Data Series (e.g., solubility in benzene vs. methanol) .

Methodological Tables

Q. Table 1. Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
Oxidizing AgentNaIO₄ (5.8 mmol)Maximizes cleavage
CatalystRuCl₃ (0.04 mmol)Accelerates reaction rate
Solvent RatioCH₃CN/CCl₄/H₂O (1:1:1.5)Phase separation efficiency

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